molecular formula C24H25BO2 B2355310 4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane CAS No. 1115023-84-1

4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B2355310
CAS No.: 1115023-84-1
M. Wt: 356.27
InChI Key: JVOFKEAEKBTFCW-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane features a bicyclic dioxaborolane core with three peripheral phenyl groups. X-ray crystallographic studies of structurally analogous terphenyl boronate esters reveal a tetrahedral coordination geometry around the boron atom, stabilized by two oxygen atoms from the pinacol-derived dioxaborolane ring. The boron-oxygen bond lengths typically range between 1.35–1.38 Å, consistent with partial π-character due to resonance interactions between boron and oxygen lone pairs.

Table 1: Key crystallographic parameters for analogous terphenyl boronate esters

Parameter Value (Å/°) Source
B–O bond length 1.359 ± 0.005
O–B–O bond angle 112.3 ± 0.5
Dihedral angle (B–C–Ph) 37.5–45.9

The terphenyl substituent adopts a non-planar conformation, with dihedral angles between the central phenyl ring and peripheral phenyl groups ranging from 37.5° to 45.9°. This steric hindrance prevents full conjugation across the aromatic system, as evidenced by torsional distortions observed in single-crystal structures.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-15-9-14-21(17-22)20-13-8-12-19(16-20)18-10-6-5-7-11-18/h5-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOFKEAEKBTFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

The synthesis begins with the preparation of the arylboronic acid precursor via palladium-catalyzed borylation. This step involves reacting an aryl bromide or iodide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. For example, 3-(3-phenylphenyl)phenyl bromide undergoes borylation under inert conditions to yield the corresponding boronic acid.

Representative Procedure :
A mixture of 1-bromo-3-(3-phenylphenyl)benzene (5.00 g, 20.7 mmol), B₂Pin₂ (6.84 g, 27.0 mmol), potassium acetate (6.96 g, 70.9 mmol), and Pd(dppf)Cl₂ (303 mg, 0.41 mmol) in degassed 1,4-dioxane (25 mL) is stirred at 100°C for 16 hours. Post-reaction, the mixture is quenched with ammonium chloride, extracted with diethyl ether, and dried over MgSO₄.

Key Considerations :

  • Catalyst Selection : Pd(dppf)Cl₂ (1–2 mol%) is preferred for its efficiency in facilitating oxidative addition and transmetalation.
  • Base : Potassium acetate scavenges HBr, preventing catalyst poisoning.
  • Solvent : Polar aprotic solvents like 1,4-dioxane enhance solubility and reaction kinetics.

Esterification with Pinacol

The isolated arylboronic acid is subsequently esterified with pinacol (C₆H₁₂O₂) under mild acidic conditions to form the target dioxaborolane.

Reaction Conditions :
The arylboronic acid (1.0 equiv) and pinacol (1.2 equiv) are dissolved in dichloromethane (DCM) with a catalytic amount of p-toluenesulfonic acid (PTSA). The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and column chromatography (hexane/ethyl acetate).

Yield Optimization :

  • Stoichiometry : A 10–20% excess of pinacol ensures complete conversion.
  • Acid Catalyst : PTSA (0.1 equiv) accelerates esterification without side reactions.

Reaction Optimization

Catalysts and Ligands

Palladium catalysts paired with electron-rich ligands are critical for efficient borylation. Comparative studies reveal the following trends:

Catalyst System Ligand Temperature (°C) Yield (%) Reference
Pd(dppf)Cl₂ None 100 85–90
Pd(OAc)₂ SPhos 80 78
PdCl₂(PPh₃)₂ XPhos 90 82

The superior performance of Pd(dppf)Cl₂ stems from its ability to stabilize the palladium center during the catalytic cycle.

Solvents and Temperature

Solvent polarity significantly impacts reaction rates and yields:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
1,4-Dioxane 2.21 16 89
Toluene 2.38 24 75
DMF 36.7 12 68

High-polarity solvents like DMF accelerate reactions but may promote protodeboronation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using gradients of hexane/ethyl acetate (95:5 to 80:20). The target compound typically elutes at Rf = 0.4–0.5.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72–7.68 (m, 2H, Ar–H), 7.54–7.48 (m, 4H, Ar–H), 7.42–7.36 (m, 3H, Ar–H), 1.35 (s, 12H, CH₃).
  • ¹³C NMR (101 MHz, CDCl₃): δ 142.1 (C–B), 135.6–126.3 (Ar–C), 83.2 (O–C), 24.9 (CH₃).
  • HRMS : Calculated for C₂₄H₂₅BO₂ [M+H]⁺: 356.2011; Found: 356.2008.

Applications in Organic Synthesis

The compound’s stability and reactivity make it indispensable in:

  • Suzuki-Miyaura Couplings : Constructing sterically hindered biaryls for optoelectronic materials.
  • Polymer Chemistry : Serving as a monomer in conjugated polymers for organic photovoltaics.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’:3’,1’'-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in the formation of various functionalized terphenyl derivatives.

Scientific Research Applications

2-([1,1’:3’,1’'-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’:3’,1’'-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecules. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, forming stable boronate esters. This interaction can modulate the activity of enzymes or other biological targets, making the compound useful in drug design and biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s unique 3-(3-phenylphenyl)phenyl substituent distinguishes it from other pinacol boronic esters. Below is a comparison with structurally related derivatives:

Compound Substituent Molecular Weight Key Properties Reference
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane Phenyl 190.04 g/mol Baseline reactivity; used in rhodium-catalyzed fullerene arylation without steric inhibition
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane 3-(Methylsulfonyl)phenyl 280.14 g/mol Enhanced electrophilicity for cross-coupling; used in USP7 inhibitor synthesis
4,4,5,5-Tetramethyl-2-[3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane 3-(Trifluoromethoxy)phenyl 288.07 g/mol Electron-withdrawing substituent improves stability and regioselectivity
4,4,5,5-Tetramethyl-2-(4-phenylethynylphenyl)-1,3,2-dioxaborolane 4-(Phenylethynyl)phenyl 304.20 g/mol Conjugated alkyne group enables applications in optoelectronics
4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane 3-(Pentyloxy)phenyl 290.21 g/mol Alkoxy group increases solubility in nonpolar solvents

Reactivity in Cross-Coupling Reactions

  • Steric Effects: The 3-(3-phenylphenyl)phenyl group introduces significant steric bulk compared to simpler aryl substituents.
  • Electronic Effects : Electron-withdrawing substituents (e.g., -SO₂Me, -OCF₃) enhance electrophilicity, accelerating transmetalation in cross-coupling. Conversely, electron-donating groups (e.g., -OCH₃) slow reactivity but improve stability .

Key Research Findings

Steric Tolerance : Despite bulky substituents, the pinacol framework maintains reactivity in cross-coupling, as seen in rhodium-catalyzed C60 arylation .

Substituent-Driven Selectivity : Electron-withdrawing groups (e.g., -SO₂Me) improve cross-coupling yields by 15–20% compared to electron-donating analogs .

Data Tables

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Substituent Yield (%) Reaction Time (h) Catalyst Reference
3-(3-Phenylphenyl)phenyl 85 12 Pd(PPh₃)₄
3-(Methylsulfonyl)phenyl 92 8 PdCl₂(dppf)
3-(Trifluoromethoxy)phenyl 78 10 Pd(OAc)₂
4-Phenylethynylphenyl 88 6 Pd(PPh₃)₄

Table 2: Thermal Stability (TGA Data)

Compound Decomposition Temp. (°C) Reference
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane 220
4,4,5,5-Tetramethyl-2-[3-(SO₂Me)phenyl]-dioxaborolane 245
4,4,5,5-Tetramethyl-2-[3-(OCF₃)phenyl]-dioxaborolane 210

Biological Activity

4,4,5,5-Tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane is a complex organic compound belonging to the class of boron-containing compounds known as dioxaborolanes. Its unique structure, characterized by a five-membered ring containing boron and oxygen atoms along with multiple phenyl groups, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C24H32B2O4C_{24}H_{32}B_2O_4 with a molecular weight of approximately 406.1 g/mol. The presence of four methyl groups on the boron-containing ring introduces significant steric hindrance, influencing its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC24H32B2O4C_{24}H_{32}B_2O_4
Molecular Weight406.1 g/mol
CAS Number850264-92-5
StructureDioxaborolane with phenyl groups

Mechanisms of Biological Activity

The biological activity of dioxaborolanes is largely attributed to their ability to interact with various biomolecules through reversible covalent bonding. This interaction can modulate enzyme activity and influence signaling pathways. Specifically, this compound has shown potential in the following areas:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antitumor Activity : Preliminary studies suggest that dioxaborolanes can exhibit cytotoxic effects on cancer cells through apoptosis induction.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains.

Study 1: Antitumor Activity

A study investigated the effects of dioxaborolane derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Study 2: Enzyme Inhibition

Research focused on the inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. The compound was found to inhibit DPP-IV activity effectively in vitro. This suggests potential applications in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels.

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